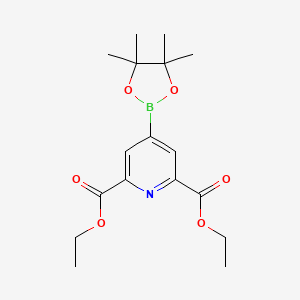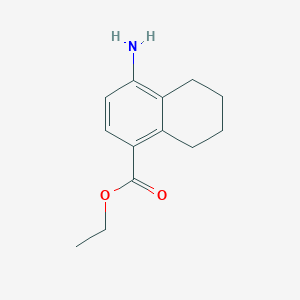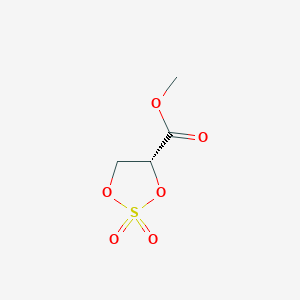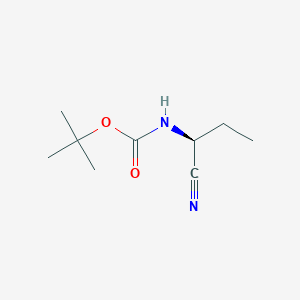
t-Butyl (S)-(1-cyanopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(1S)-1-cyanopropyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, a cyanopropyl group, and a carbamate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-cyanopropyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate cyanopropyl derivative.
Industrial Production Methods: In industrial settings, the production of tert-butyl N-[(1S)-1-cyanopropyl]carbamate may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-[(1S)-1-cyanopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanopropyl group to other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the cyanopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, tert-butyl N-[(1S)-1-cyanopropyl]carbamate is used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted reactions at the amine site .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the production of various drugs and pesticides .
Medicine: In medicinal chemistry, tert-butyl N-[(1S)-1-cyanopropyl]carbamate is employed in the design and synthesis of novel therapeutic agents. It aids in the development of drugs with improved efficacy and safety profiles .
Industry: The compound finds applications in the chemical industry as a building block for the synthesis of complex organic molecules. It is also used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of tert-butyl N-[(1S)-1-cyanopropyl]carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate functional group can be selectively removed under mild conditions, allowing for the controlled release of the amine .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Similar in structure but lacks the cyanopropyl group.
tert-Butyl N-phenylcarbamate: Contains a phenyl group instead of a cyanopropyl group.
tert-Butyl N-methylcarbamate: Contains a methyl group instead of a cyanopropyl group.
Uniqueness: tert-Butyl N-[(1S)-1-cyanopropyl]carbamate is unique due to the presence of the cyanopropyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other carbamates may not be suitable .
Eigenschaften
Molekularformel |
C9H16N2O2 |
|---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
tert-butyl N-[(1S)-1-cyanopropyl]carbamate |
InChI |
InChI=1S/C9H16N2O2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m0/s1 |
InChI-Schlüssel |
DJRSLDLTFGBKDH-ZETCQYMHSA-N |
Isomerische SMILES |
CC[C@@H](C#N)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCC(C#N)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13505444.png)
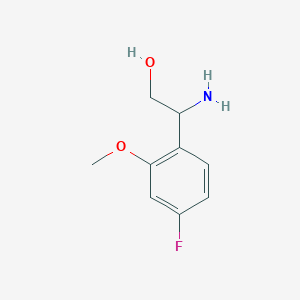

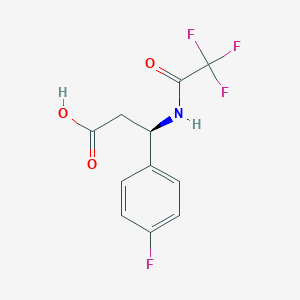
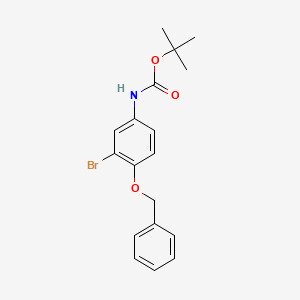
![6-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13505469.png)
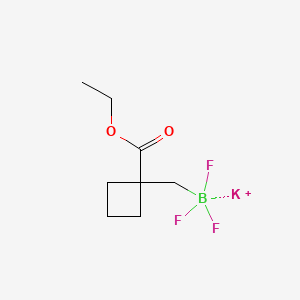
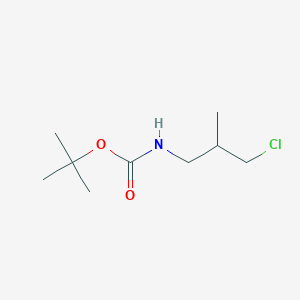
![8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13505493.png)
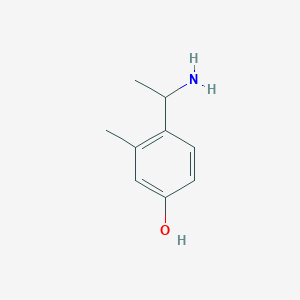
![2-[(2R)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13505505.png)
